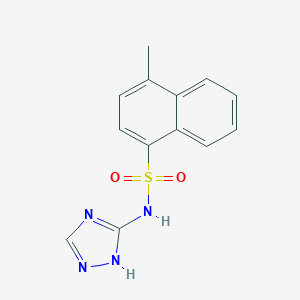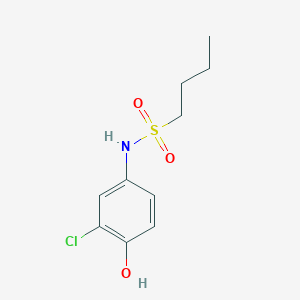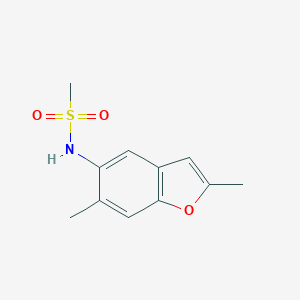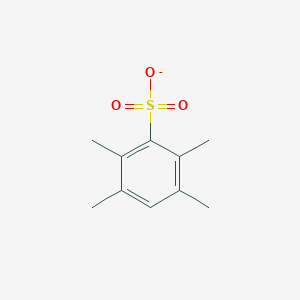![molecular formula C10H13NO5S B229829 3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B229829.png)
3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfamoyl group attached to a benzene ring, along with a hydroxyethyl group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with sulfamoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group. The reaction conditions usually involve moderate temperatures and the use of organic solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The sulfamoyl group can be reduced to form an amine group.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-[(2-Carboxyethyl)sulfamoyl]-4-methylbenzoic acid.
Reduction: Formation of 3-[(2-Hydroxyethyl)amino]-4-methylbenzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2-Hydroxyethyl)sulfamoyl]benzeneboronic acid
- 4-Methylbenzenesulfonamide
- 3-[(2-Hydroxyethyl)amino]-4-methylbenzoic acid
Uniqueness
3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxyethyl and sulfamoyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Propiedades
Fórmula molecular |
C10H13NO5S |
|---|---|
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
3-(2-hydroxyethylsulfamoyl)-4-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO5S/c1-7-2-3-8(10(13)14)6-9(7)17(15,16)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3,(H,13,14) |
Clave InChI |
WGORYHSYKOIFNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCO |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229747.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]proline](/img/structure/B229748.png)
homocysteine](/img/structure/B229749.png)
![N-[(4-bromo-1-naphthyl)sulfonyl]phenylalanine](/img/structure/B229750.png)
![2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229753.png)
![1-[(4-Methyl-1-naphthyl)sulfonyl]proline](/img/structure/B229754.png)




![2-[Ethyl(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B229769.png)
![2-[[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl](propyl)amino]benzoic acid](/img/structure/B229770.png)
![2-{Ethyl[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B229771.png)

